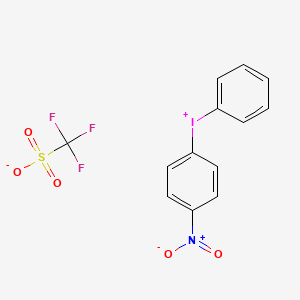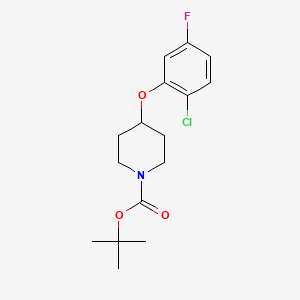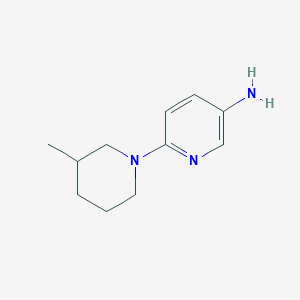![molecular formula C15H14ClNO4S B1645075 Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 667407-72-9](/img/structure/B1645075.png)
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
説明
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate (MCAT) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. MCAT is a derivative of thiophene, which is a five-membered aromatic ring with a sulfur atom at the center. MCAT is of particular interest due to its unique structure, which is characterized by a carboxylate group, an amino group, and a methoxy group. The combination of these functional groups makes MCAT an interesting target for research, as it can be used to explore the effects of various chemical moieties on biological systems.
科学的研究の応用
Genotoxic and Carcinogenic Potentials
Thiophene derivatives have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate, a compound structurally related to the one , was evaluated using in vitro methodologies like the Ames test and Comet assay. This study aimed to understand the toxicological profiles of such compounds, which are important for ensuring the safety of pharmaceuticals containing thiophene rings. The findings suggest that at tested doses, these derivatives did not show genotoxicity in Ames tests, indicating their potential safety for further application in drug development (Lepailleur et al., 2014).
Tumor Selectivity of Thiophene Derivatives
Research into the structure-activity relationship of 5-substituted 2-amino-3-carboxymethylthiophene derivatives, such as methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, has identified these compounds as tumor-selective agents. They preferentially inhibit the proliferation of various tumor cell lines, including human T-lymphoma/leukemia cells, prostate, renal, and liver tumor cell types, demonstrating the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2014).
Synthesis and Biological Activities
Thiophene derivatives have been synthesized for potential biological activities. For example, 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate was used as a starting material for synthesizing compounds with demonstrated antibacterial and antifungal activities. These findings underscore the utility of thiophene derivatives in developing new antimicrobial agents, highlighting their broad applicability in medical research (Faty et al., 2010).
Antiproliferative Activity and Tumor Cell Selectivity
Another study focused on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which showed pronounced anti-proliferative activity and tumor cell selectivity in the mid-nanomolar range. This selectivity towards certain tumor cell types, such as T-lymphoma and prostate cancer cells, without affecting other tumor cells, suggests the potential of these compounds in developing selective anticancer treatments (Thomas et al., 2017).
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-20-10-5-3-9(4-6-10)11-8-22-14(17-12(18)7-16)13(11)15(19)21-2/h3-6,8H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNYBAZRATAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144299 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
CAS RN |
667407-72-9 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667407-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



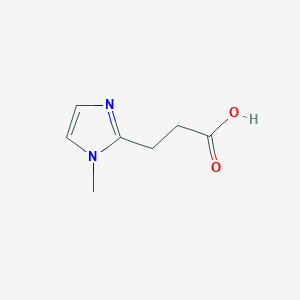
![1-[(1Z)-1-Methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B1645005.png)
![Tert-butyl 2-[2,2-dimethoxyethyl(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1645006.png)
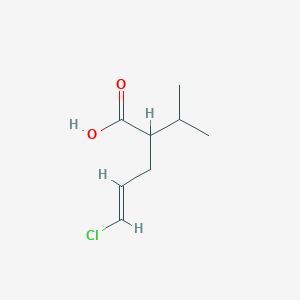

![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)
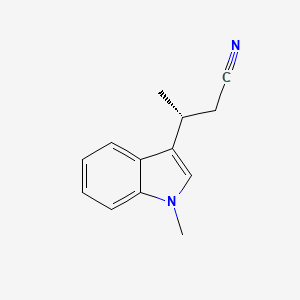
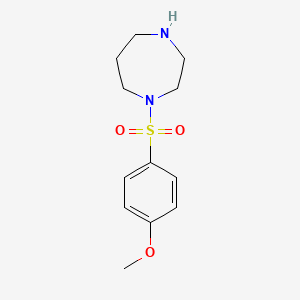
![Boc-L-Ser[Fmoc-L-Glu(tBu)]-OH](/img/structure/B1645043.png)
